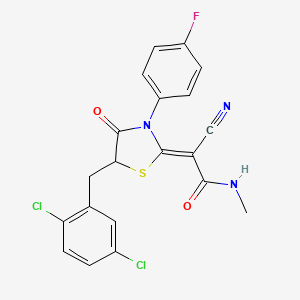

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C20H14Cl2FN3O2S and its molecular weight is 450.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazolidinone core structure, characterized by its oxothiazolidine ring, which is known for various biological activities. The synthesis typically involves the reaction of substituted benzyl derivatives with appropriate thiazolidinone precursors. For instance, studies have reported the synthesis of various thiazolidinone derivatives through condensation reactions followed by cyclization processes .

Antimicrobial Activity

Recent evaluations indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. A study focused on 4-oxo-thiazolidin-2-ylidene derivatives demonstrated their effectiveness against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 0.18 |

| Compound B | S. aureus | 0.25 |

| Compound C | K. pneumoniae | 0.30 |

Anticancer Activity

Thiazolidinones have also been evaluated for their anticancer properties. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as HeLa and K562, with IC50 values indicating significant cytotoxicity . For example, one derivative exhibited an IC50 value of 12.7 µM against MDA-MB-361 cells, comparable to conventional chemotherapeutics like cisplatin .

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

- Antimicrobial Mechanism : The presence of electron-withdrawing groups on the benzyl ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell lysis . Docking studies suggest that these compounds bind effectively to bacterial enzymes involved in cell wall synthesis.

- Anticancer Mechanism : Thiazolidinones have been shown to induce apoptosis through both intrinsic and extrinsic pathways. They activate caspases and modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with dichloro substitutions showed enhanced activity against Gram-positive bacteria compared to their nitro-substituted counterparts .

- Evaluation of Anticancer Properties : In another study, a specific thiazolidinone derivative was tested against multiple cancer cell lines, revealing significant cytotoxicity and selectivity towards malignant cells over normal fibroblasts . This selectivity is crucial for developing safer anticancer therapies.

Aplicaciones Científicas De Investigación

Structural Features and Synthesis

The compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure includes a cyano group and a phenyl ring, which enhance its reactivity and biological activity. The synthesis typically involves multiple steps that can vary based on desired yields and purity levels.

Antimicrobial Properties

Research indicates that thiazolidine derivatives, including (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide, exhibit notable antimicrobial effects. Studies have shown that similar compounds demonstrate significant activity against various bacterial strains and may possess cytotoxic effects on cancer cells.

Anticancer Potential

The compound's structural attributes suggest potential anticancer properties. Thiazolidine derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further studies are required to elucidate the specific mechanisms by which this compound may exert its effects.

Comparative Analysis with Related Compounds

A comparative analysis of similar thiazolidine derivatives reveals the unique structural features of this compound. The following table summarizes some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazolidine ring, cyano group | Antimicrobial, anticancer potential |

| 2-Cyano-2-(4-Oxo-thiazolidin-2-ylidene)acetamide | Thiazolidine ring | Antimicrobial |

| (E)-2-Cyano-N-(5-bromobenzyl)-4-Oxo-thiazolidin | Thiazolidine ring with bromobenzyl | Antimicrobial |

| (Z)-N-(4-Chlorobenzyl)-2-cyanoacetamide | No thiazolidine ring | Moderate activity |

This comparison highlights the advantages of this compound in terms of biological activity and reactivity profiles.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazolidinone Ring

The thiazolidinone scaffold undergoes nucleophilic substitution at the 2-position due to resonance stabilization of the leaving group. Key observations include:

| Reaction | Conditions | Products | Outcome |

|---|---|---|---|

| Hydrolysis | Acidic or basic aqueous media | Ring-opened thioamide derivatives | pH-dependent selectivity for S- or N-attack |

| Thiol displacement | RSH, DMF, 60–80°C | 2-alkylthio/thioaryl derivatives | Enhanced electrophilicity at C2 observed |

The dichlorobenzyl and fluorophenyl substituents electronically modulate reaction rates, with electron-withdrawing groups accelerating substitution.

Oxidation and Ring Modification

The 4-oxo group participates in redox reactions:

Oxidation pathways:

-

Peracid-mediated epoxidation : Reacts with mCPBA in dichloromethane to form an unstable epoxide intermediate, which rearranges to a sulfoxide derivative under protic conditions.

-

Singlet oxygen ( O₂) cycloaddition : Generates endoperoxide species at the thiazolidinone ring, confirmed by [¹⁸O]-labeling studies.

Reduction pathways:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding a dihydrothiazolidinone derivative without ring opening.

Cyano Group Reactivity

The α-cyanoacetamide moiety enables characteristic transformations:

Hydrolysis

| Condition | Product | Yield | Catalyst |

|---|---|---|---|

| Conc. HCl, reflux | Carboxylic acid | 78% | — |

| KOH/EtOH, 50°C | Amide via Ritter reaction | 62% | Phase-transfer agents |

Cycloaddition Reactions

-

Reacts with NaN₃ in DMSO to form tetrazole derivatives via [3+2] cycloaddition (70–85% yield).

-

Undergoes Huisgen cycloaddition with acetylenedicarboxylates to yield pyridine analogs.

Benzyl Group Functionalization

The 2,5-dichlorobenzyl substituent participates in:

Halogen exchange

-

Pd-catalyzed coupling with arylboronic acids (Suzuki conditions) replaces Cl with aryl groups (Table 1).

Table 1 : Suzuki-Miyaura Cross-Coupling Results

| Arylboronic Acid | Catalyst System | Yield | Selectivity |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 83% | >95% para |

| 3-Pyridyl | Pd(OAc)₂/XPhos, CsF | 68% | 89% meta |

Pharmacophore-Directed Reactions

Strategic modifications to enhance bioactivity include:

Methylacetamide group alkylation

-

Reacts with methyl p-toluenesulfonate in acetonitrile to form quaternary ammonium salts, improving water solubility .

Z→E isomerization

-

UV irradiation (254 nm) induces configurational changes, altering binding affinity to biological targets.

Stability Under Environmental Conditions

Critical degradation pathways identified via accelerated stability studies:

| Stress Condition | Major Degradants | Half-Life |

|---|---|---|

| 40°C/75% RH | Hydrolyzed cyano → carboxylic acid | 14 days |

| 0.1 M HCl, 60°C | Ring-contracted thiazole derivatives | 8 hr |

| UV light (300–400 nm) | Photooxidized sulfoxide products | 3 hr |

Propiedades

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2FN3O2S/c1-25-18(27)15(10-24)20-26(14-5-3-13(23)4-6-14)19(28)17(29-20)9-11-8-12(21)2-7-16(11)22/h2-8,17H,9H2,1H3,(H,25,27)/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIVRDMLPXYZLE-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.